Perfluoropropanesulfonic acid

Description

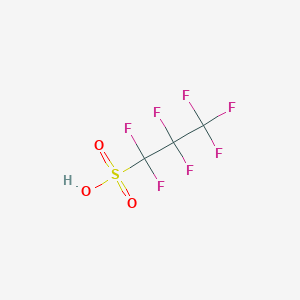

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O3S/c4-1(5,2(6,7)8)3(9,10)14(11,12)13/h(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWQFDNGNOOMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)S(=O)(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7SO3H, C3HF7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870531 | |

| Record name | Perfluoropropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-41-6 | |

| Record name | Perfluoropropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Perfluoropropanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropropanesulfonic acid (PFPrS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a three-carbon perfluorinated sulfonic acid.[1] Its unique properties, stemming from the presence of a stable fluorinated carbon chain and a strongly acidic sulfonate group, have led to its use in various industrial applications, including in the manufacturing of aqueous film-forming foams (AFFF).[1] This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the core methodologies, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: A Two-Step Approach

The most established and commercially significant method for the synthesis of this compound is a two-step process. The first step involves the electrochemical fluorination (ECF) of a suitable three-carbon sulfonyl precursor to produce perfluoropropanesulfonyl fluoride (B91410). This intermediate is then hydrolyzed in the second step to yield the final this compound.

Step 1: Electrochemical Fluorination (ECF) of Propanesulfonyl Precursors

Electrochemical fluorination, particularly the Simons process, is the cornerstone of producing perfluorinated compounds.[2][3] This process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[2] For the synthesis of perfluoropropanesulfonyl fluoride, a propanesulfonyl halide, such as 1-propanesulfonyl fluoride or 1-propanesulfonyl chloride, serves as the starting material.

The overall reaction for the ECF of 1-propanesulfonyl fluoride can be represented as:

C₃H₇SO₂F + 7 HF → C₃F₇SO₂F + 7 H₂

Experimental Protocol: Simons Electrochemical Fluorination

The following protocol is based on established principles of the Simons ECF process and specific findings for the synthesis of perfluoroalkanesulfonyl fluorides. A key study by Hollitzer and Sartori (1987) in the Journal of Fluorine Chemistry describes the electrochemical perfluorination of 1-propanesulfonyl fluoride, reporting good yields of 1-perfluoropropanesulfonyl fluoride.[4][5]

Materials and Equipment:

-

Simons electrochemical fluorination cell

-

Nickel anode and cathode

-

Power supply (for constant voltage or current)

-

System for handling and condensing anhydrous hydrogen fluoride

-

Scrubber for hydrogen gas and unreacted HF

-

1-Propanesulfonyl fluoride (starting material)

-

Anhydrous hydrogen fluoride (solvent and fluorine source)

Procedure:

-

Cell Preparation: The electrochemical cell, equipped with nickel electrodes, is charged with anhydrous hydrogen fluoride.

-

Introduction of Starting Material: 1-Propanesulfonyl fluoride is dissolved in the anhydrous HF to a specific concentration. The concentration of the starting material can influence the yield and the formation of byproducts.

-

Electrolysis: A direct current is passed through the solution. The cell potential is typically maintained between 5 and 7 volts.[2][6] For similar processes, a current density of around 7.5 mA/cm² has been reported.[6] The temperature of the cell is also a critical parameter and is carefully controlled.

-

Reaction Monitoring: The progress of the fluorination is monitored by measuring the amount of hydrogen gas evolved and by analyzing the cell contents periodically.

-

Product Isolation: The perfluoropropanesulfonyl fluoride, being denser than the HF electrolyte, typically separates as a distinct lower layer and can be drained from the cell. The crude product is then purified, often by distillation.

Quantitative Data:

While specific yields can vary depending on the precise reaction conditions, the electrochemical perfluorination of 1-propanesulfonyl fluoride has been reported to produce 1-perfluoropropanesulfonyl fluoride in good yields.[5] The study by Hollitzer and Sartori investigated the influence of temperature, starting material concentration, and total current on the yield and isomerization of the product.[5] For the electrochemical fluorination of a related compound, butylsulfonyl chloride to perfluorobutylsulfonyl fluoride, an industrial process reports a continuous operation.[6]

| Parameter | Value/Range | Reference |

| Starting Material | 1-Propanesulfonyl fluoride | [5] |

| Solvent | Anhydrous Hydrogen Fluoride | [2] |

| Anode Material | Nickel | [2] |

| Cell Potential | 5 - 7 V | [2][6] |

| Current Density | ~7.5 mA/cm² (for related processes) | [6] |

| Product | 1-Perfluoropropanesulfonyl fluoride | [5] |

| Yield | "Good yields" | [5] |

Logical Relationship of ECF Process

Caption: Logical workflow of the Simons Electrochemical Fluorination process.

Step 2: Hydrolysis of Perfluoropropanesulfonyl Fluoride

The second and final step in the synthesis of this compound is the hydrolysis of the perfluoropropanesulfonyl fluoride intermediate. This reaction converts the sulfonyl fluoride group (-SO₂F) into a sulfonic acid group (-SO₃H).

The general reaction is:

C₃F₇SO₂F + H₂O → C₃F₇SO₃H + HF

Experimental Protocol: Hydrolysis

Materials:

-

Perfluoropropanesulfonyl fluoride

-

Deionized water

-

A suitable base (e.g., potassium hydroxide, sodium hydroxide)

-

A strong acid for neutralization (e.g., sulfuric acid, hydrochloric acid)

Procedure:

-

Saponification: Perfluoropropanesulfonyl fluoride is added to an aqueous solution of a base, such as potassium hydroxide. The mixture is stirred, and the reaction may require heating to proceed at a reasonable rate. This step forms the potassium salt of the sulfonic acid (potassium perfluoropropanesulfonate).

-

Acidification: The resulting salt solution is then acidified with a strong acid. This protonates the sulfonate salt, yielding the free this compound.

-

Purification: The final product, this compound, can be purified by methods such as distillation or crystallization.[7][8]

Experimental Workflow for Hydrolysis and Purification

Caption: Experimental workflow for the hydrolysis and purification of PFPrS.

Preparation of Starting Materials

The primary starting material for the ECF step is 1-propanesulfonyl fluoride or 1-propanesulfonyl chloride. 1-Propanesulfonyl chloride can be synthesized from propane-1-sulfonic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in the presence of a catalyst like dimethylformamide (DMF).[9] 1-Propanesulfonyl fluoride can then be prepared from the corresponding sulfonyl chloride via a halide exchange reaction using a fluoride source like potassium fluoride.[10]

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of electrochemical fluorination. The Simons process provides a robust method for the perfluorination of a propanesulfonyl precursor to yield the key intermediate, perfluoropropanesulfonyl fluoride. Subsequent hydrolysis of this intermediate leads to the final product. While the general pathway is clear, the optimization of reaction conditions, particularly for the ECF step, is crucial for achieving high yields and purity. Further research into detailed kinetic and mechanistic studies of both the ECF and hydrolysis steps will continue to refine the synthesis of this important fluorinated compound.

References

- 1. [논문]The electrochemical perfluorination (ECPF) of propanesulfonyl fluorides. Part I. Preparation and ECPF of 1-propanesulfonyl fluoride and 1,3-propanedisulfonyl difluoride [scienceon.kisti.re.kr]

- 2. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 4. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides - Google Patents [patents.google.com]

- 5. Evaporation, filtration and crystallisation | CPD article | RSC Education [edu.rsc.org]

- 6. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]

- 7. EP2349987A1 - Method for producing and purifying trifluoromethanesulfinic acid - Google Patents [patents.google.com]

- 8. byjus.com [byjus.com]

- 9. 1-Propanesulfonyl chloride | 10147-36-1 | Benchchem [benchchem.com]

- 10. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

An In-depth Technical Guide on the Environmental Degradation of Perfluoropropanesulfonic Acid (PFPrS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available scientific literature on the environmental degradation of perfluoropropanesulfonic acid (PFPrS). It is important to note that while research on per- and polyfluoroalkyl substances (PFAS) is extensive, specific data on the degradation of PFPrS, an ultrashort-chain PFAS, is limited. Much of the information presented is based on studies of other short-chain PFAS and general degradation principles for PFAS. Significant data gaps remain concerning quantitative degradation rates, detailed experimental protocols, and specific toxicological endpoints for PFPrS.

Introduction to this compound (PFPrS)

This compound (PFPrS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, a large group of synthetic chemicals characterized by a fully fluorinated carbon chain. Specifically, PFPrS is an ultrashort-chain PFAS with a three-carbon backbone and a sulfonic acid functional group. These substances are of increasing environmental concern due to their extreme persistence, mobility in water, and potential for adverse health effects.[1] PFPrS has been identified as a component in some aqueous film-forming foam (AFFF) formulations and has been detected in various environmental matrices, including groundwater and drinking water.[1][2] Its high water solubility and low adsorption to organic matter contribute to its mobility in the environment.[1]

Environmental Fate and Transport

The environmental fate of PFPrS is governed by its physicochemical properties. As a short-chain PFAS, it is highly soluble in water and exhibits limited sorption to soil and sediment.[1] This leads to its widespread distribution in aquatic environments.

Sources of Environmental Contamination

The primary sources of PFPrS in the environment include:

-

Industrial Discharges: Manufacturing facilities that produce or use PFAS can release PFPrS into wastewater.

-

Aqueous Film-Forming Foams (AFFF): PFPrS has been detected in AFFF formulations used for firefighting, leading to contamination of soil and groundwater at training sites.[2]

-

Landfills: Leachate from landfills containing PFAS-laden consumer and industrial products can be a source of PFPrS.[3]

-

Wastewater Treatment Plants (WWTPs): WWTPs are generally not effective at removing short-chain PFAS like PFPrS, and their effluents can be a significant source to surface waters.[3]

-

Degradation of Precursors: PFPrS can be formed as a degradation byproduct of larger, more complex PFAS molecules, known as precursors.[4]

Abiotic Degradation of PFPrS

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making perfluorinated compounds like PFPrS highly resistant to natural degradation processes.[5] However, several advanced technologies are being investigated for their potential to break down these persistent molecules.

Advanced Oxidation Processes (AOPs)

AOPs generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can initiate the degradation of organic pollutants.[6] While effective for many contaminants, the degradation of PFAS, particularly short-chain ones like PFPrS, is challenging.

Experimental Protocol: General Fenton-based Degradation of PFAS

A typical Fenton-based experiment for PFAS degradation involves the following steps:

-

Sample Preparation: A solution of the target PFAS (e.g., PFPrS) is prepared in ultrapure water at a known concentration.

-

Reactor Setup: The experiment is conducted in a glass reactor, often with temperature control.

-

Reagent Addition: A source of ferrous iron (Fe²⁺), such as ferrous sulfate, is added to the solution. The reaction is initiated by the addition of hydrogen peroxide (H₂O₂). The pH is typically adjusted to acidic conditions (pH 2-4) to optimize the reaction.

-

Reaction: The solution is mixed continuously for a set reaction time. Aliquots are withdrawn at specific time intervals.

-

Quenching: The reaction in the aliquots is quenched, often by the addition of a substance like sodium sulfite (B76179) or by raising the pH.

-

Analysis: The concentration of the parent PFAS and any potential degradation products is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Fenton reaction signaling pathway for PFPrS degradation.

Sonochemical Degradation

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. These conditions can lead to the pyrolysis of PFAS at the bubble-water interface and the generation of reactive radicals. Studies have shown that the degradation rate of PFAS via sonolysis is dependent on factors such as frequency, power density, and the presence of other solutes. It has been observed that longer-chain PFAS degrade more readily than shorter-chain ones. PFPrS has been identified as a breakdown product of longer-chain PFAS during sonolysis.

Thermal Degradation

High-temperature incineration is a potential method for the complete destruction of PFAS. However, the formation of hazardous byproducts is a concern. Studies on the thermal degradation of various PFAS have shown that perfluoroalkyl sulfonic acids (PFSAs) are generally more thermally stable than perfluoroalkyl carboxylic acids (PFCAs). Complete mineralization to fluoride (B91410) ions typically requires temperatures above 700°C.[7] There is a lack of specific data on the thermal degradation of PFPrS.

Biotic Degradation of PFPrS

The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make PFPrS highly recalcitrant to microbial degradation.

Aerobic and Anaerobic Biodegradation

Studies have consistently shown that short-chain PFAS, including those with a sulfonate headgroup, are highly resistant to both aerobic and anaerobic microbial degradation.[2][6] Research investigating the microbial degradation of various PFAS, including short-chain alternatives to PFOS, found no conclusive evidence of biodegradation under either aerobic or anaerobic conditions over extended incubation periods.[2]

Caption: Resistance of PFPrS to microbial degradation.

Quantitative Data on PFPrS Degradation

A significant knowledge gap exists regarding the quantitative rates of PFPrS degradation. The available literature focuses more on its occurrence and its formation as a degradation product of larger PFAS.

Table 1: Environmental Concentrations of PFPrS

| Environmental Matrix | Concentration Range (ng/L) | Location | Reference |

| Groundwater | 19 - 63,000 | 11 U.S. military bases | [2] |

| Drinking Water (Raw) | 0.03 - 0.2 | Not Specified | [8] |

| Drinking Water (Produced) | 0.03 - 0.13 | Not Specified | [8] |

| Wastewater Influent | 0.05 - 7.5 | Not Specified | [1] |

| Wastewater Effluent | 0.05 - 4.1 | Not Specified | [1] |

Note: The table above summarizes reported environmental concentrations of PFPrS. There is a lack of available data for a similar table on degradation rates (e.g., half-lives, rate constants) for PFPrS under various degradation technologies.

Analytical Methods

The accurate detection and quantification of PFPrS and its potential degradation products are crucial for environmental monitoring and degradation studies.

Sample Collection and Preparation

Care must be taken during sample collection to avoid contamination from materials that may contain PFAS. High-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers are recommended for water sampling.[9] Solid-phase extraction (SPE) is a common technique used to concentrate PFAS from water samples before analysis.

Instrumental Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS, including PFPrS.[10] This technique offers high sensitivity and selectivity, allowing for the detection of PFPrS at low nanogram-per-liter levels.

Experimental Protocol: LC-MS/MS Analysis of PFPrS

-

Sample Extraction: A known volume of the water sample is passed through an SPE cartridge (e.g., a weak anion exchange resin).

-

Elution: The retained PFAS are eluted from the cartridge using a suitable solvent, such as methanol (B129727), often with a small amount of ammonium (B1175870) hydroxide.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a small volume of a suitable solvent, typically methanol/water.

-

LC Separation: An aliquot of the reconstituted extract is injected into an HPLC or UHPLC system equipped with a C18 or other suitable column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium acetate (B1210297) or formic acid, is used to separate the analytes.

-

MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for PFPrS are monitored.

Caption: A typical workflow for the analysis of PFPrS in water samples.

Toxicological Effects of PFPrS

The toxicological database for the vast majority of PFAS, including PFPrS, is sparse.[5] Most available toxicity data is for legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS).[11]

General health concerns associated with PFAS exposure in humans and laboratory animals include:

Table 2: Summary of General PFAS Toxicological Data

| Toxicological Endpoint | Observed Effects (for legacy PFAS like PFOA and PFOS) |

| In Vivo (Animal Studies) | |

| Liver | Increased liver weight, hepatocellular hypertrophy |

| Development | Reduced pup survival, lower body weights |

| Immune System | Alterations in immune parameters |

| In Vitro (Cell-based Assays) | |

| Hepatotoxicity | Perturbations in liver cell models |

| Developmental Neurotoxicity | Decreased neural network connectivity and neurite length |

Note: This table provides a general overview of PFAS toxicity based on well-studied compounds. Specific in vivo and in vitro toxicological data for PFPrS, including dose-response relationships and toxicological endpoints, are not well-documented in the reviewed literature.

Conclusion and Future Research Directions

This compound (PFPrS) is an environmentally persistent and mobile ultrashort-chain PFAS. While its presence in the environment is documented, there is a significant lack of information regarding its degradation. Current research indicates that PFPrS is highly resistant to microbial degradation and is a potential byproduct of the degradation of larger PFAS molecules. Advanced degradation technologies show promise for PFAS destruction in general, but specific data on their efficacy for PFPrS are needed.

To address the existing knowledge gaps, future research should focus on:

-

Quantitative Degradation Studies: Determining the degradation kinetics (rate constants, half-lives) of PFPrS under various advanced degradation technologies.

-

Elucidation of Degradation Pathways: Identifying the specific degradation intermediates and final products of PFPrS to understand the degradation mechanisms.

-

Detailed Toxicological Assessments: Conducting in vivo and in vitro studies to determine the specific toxicological profile of PFPrS.

-

Development of Targeted Remediation Strategies: Using the knowledge gained from degradation and toxicity studies to develop effective and safe methods for the removal of PFPrS from the environment.

References

- 1. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.dps.ny.gov [documents.dps.ny.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence, Fate, and Related Health Risks of PFAS in Raw and Produced Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. mdpi.com [mdpi.com]

- 11. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Effects of Perfluoropropanesulfonic Acid (PFPrS) on Aquatic Life: A Landscape of Data Gaps and Read-Across Approaches

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals of significant environmental concern due to their persistence, bioaccumulation potential, and toxicity. While extensive research has focused on long-chain PFAS such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), the toxicological profiles of their shorter-chain replacements, including perfluoropropanesulfonic acid (PFPrS), are less understood. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological effects of PFPrS on aquatic life.

Introduction to this compound (PFPrS)

This compound (PFPrS) is a short-chain perfluoroalkyl substance with the chemical formula C₃HF₇O₃S. As a member of the PFAS family, it possesses a fully fluorinated carbon chain, which imparts high stability and resistance to degradation. Short-chain PFAS were introduced as replacements for their long-chain counterparts with the assumption of lower bioaccumulation potential and toxicity. However, their high mobility in aquatic systems and persistence raise concerns about their environmental impact.[1]

Quantitative Aquatic Toxicity Data: A Comparative Analysis of Short-Chain PFSAs

Direct quantitative toxicity data for PFPrS in aquatic organisms is not available in the reviewed literature. To provide a preliminary assessment, this section presents a summary of toxicity data for other short-chain PFSAs, primarily perfluorobutanesulfonic acid (PFBS), which has a four-carbon chain. It is generally observed that the toxicity of PFAS increases with the length of the fluorinated alkyl chain.[2][3]

Table 1: Summary of Acute and Chronic Aquatic Toxicity for Short-Chain Perfluoroalkane Sulfonic Acids (PFSAs)

| Compound | Species | Endpoint | Duration | Value (mg/L) | Reference |

| PFBS | Daphnia magna (Water flea) | EC50 (Immobilization) | 48 h | >1000 | [4] |

| PFBS | Daphnia magna (Water flea) | NOEC (Reproduction) | 21 d | 571 | [4] |

| PFBS | Daphnia magna (Water flea) | LOEC (Reproduction) | 21 d | 981 | [4] |

| PFBS | Oncorhynchus mykiss (Rainbow trout) | LC50 | 96 h | >100 | [4] |

| PFBS | Pimephales promelas (Fathead minnow) | LC50 | 96 h | >100 | [4] |

| PFBS | Pseudokirchneriella subcapitata (Green algae) | EC50 (Growth inhibition) | 72 h | >100 | [4] |

| PFHxS | Daphnia magna (Water flea) | LC50 | 48 h | 31.8 | [4] |

| PFHxS | Oncorhynchus mykiss (Rainbow trout) | LC50 | 96 h | >100 | [4] |

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration.

The available data for PFBS, the next homolog in the PFSA series after PFPrS, generally indicates low acute toxicity to a range of aquatic organisms. However, sublethal effects on reproduction in invertebrates have been observed at lower concentrations. Given the structure-activity relationship of PFAS, it can be inferred that PFPrS would likely exhibit toxicity that is less than or equal to that of PFBS. However, this is an assumption that requires empirical validation.

Experimental Protocols: A General Framework for PFAS Aquatic Toxicity Testing

While specific experimental protocols for PFPrS are absent from the literature, the methodologies employed for other PFAS provide a robust framework for future studies.

Test Organisms

A variety of standard aquatic test organisms are utilized to assess the toxicity of PFAS, representing different trophic levels:

-

Fish: Zebrafish (Danio rerio) are a common model for developmental and chronic toxicity studies.[5][6] Fathead minnow (Pimephales promelas) and rainbow trout (Oncorhynchus mykiss) are also frequently used for acute toxicity testing.

-

Invertebrates: The water flea, Daphnia magna, is a standard model for both acute and chronic toxicity evaluations, particularly for reproductive endpoints.[7][8][9]

-

Algae: Green algae species such as Pseudokirchneriella subcapitata are used to assess impacts on primary producers through growth inhibition assays.[10][11][12]

Exposure Conditions

Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (U.S. EPA) are typically followed. Key parameters include:

-

Test Type: Static, semi-static, or flow-through systems.

-

Water Quality: Temperature, pH, dissolved oxygen, and hardness are monitored and maintained within species-specific optimal ranges.

-

Exposure Duration: Acute tests are typically 48 to 96 hours, while chronic and developmental studies can range from 7 to over 30 days.

-

Concentrations: A range of concentrations, including a negative control, are used to determine concentration-response relationships.

Analytical Methods

Accurate quantification of PFAS concentrations in exposure media is critical due to their potential for sorption to test vessels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical method for measuring PFAS in environmental matrices.

Potential Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms of toxicity for PFPrS in aquatic organisms have not been elucidated. However, research on other PFAS, including short-chain alternatives, suggests several potential pathways of toxic action.

Oxidative Stress

A common mechanism of toxicity for many PFAS is the induction of oxidative stress.[2] This involves an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism, leading to cellular damage.

Caption: Potential Oxidative Stress Pathway Induced by PFPrS.

Endocrine Disruption

Some PFAS have been shown to interfere with the endocrine system of aquatic organisms. This can involve alterations in hormone synthesis, receptor binding, and gene expression. For short-chain PFAS, evidence suggests potential interactions with estrogen receptors.[13]

Caption: Hypothesized Endocrine Disruption by PFPrS.

Experimental Workflow for Toxicity Assessment

A generalized workflow for assessing the aquatic toxicity of a substance like PFPrS is presented below.

Caption: Generalized Workflow for Aquatic Toxicity Assessment.

Conclusions and Future Directions

The toxicological effects of this compound on aquatic life remain largely uncharacterized. While the read-across approach using data from other short-chain PFSAs suggests potentially low acute toxicity, the possibility of sublethal effects, particularly on reproduction and development, cannot be dismissed without empirical data. There is a critical need for focused research on PFPrS to:

-

Generate robust quantitative toxicity data for a range of aquatic species at different trophic levels.

-

Develop and publish detailed experimental protocols to ensure data quality and comparability.

-

Investigate the molecular mechanisms of action and identify key signaling pathways affected by PFPrS exposure.

Filling these data gaps is essential for conducting accurate environmental risk assessments and establishing appropriate water quality guidelines to protect aquatic ecosystems from the potential adverse effects of this persistent and mobile contaminant. Researchers, scientists, and drug development professionals are encouraged to prioritize research on understudied PFAS like PFPrS to ensure a comprehensive understanding of the risks posed by this large and diverse class of chemicals.

References

- 1. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of Per- and Polyfluoroalkyl Substances and Their Substitutes to Terrestrial and Aquatic Invertebrates—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Toxicity of per- and polyfluoroalkyl substances to aquatic vertebrates [frontiersin.org]

- 4. ilrwa.org [ilrwa.org]

- 5. SETAC North America 44th Annual Meeting [setac.confex.com]

- 6. benchchem.com [benchchem.com]

- 7. PFAS-Tox Database [pfastoxdatabase.org]

- 8. Canadian Council of Ministers of the Environment | Le Conseil canadien des ministres de l'environment [ccme.ca]

- 9. researchgate.net [researchgate.net]

- 10. Objective for Canadian drinking water quality per- and polyfluoroalkyl substances - Canada.ca [canada.ca]

- 11. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. vliz.be [vliz.be]

- 13. researchgate.net [researchgate.net]

Navigating the Environmental Journey of Perfluoropropanesulfonic Acid: A Technical Guide to Fate and Transport Modeling

For Researchers, Scientists, and Drug Development Professionals

Perfluoropropanesulfonic acid (PFPrS), a member of the per- and polyfluoroalkyl substances (PFAS) family, presents a significant environmental challenge due to its persistence and mobility. This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of PFPrS, with a focus on the modeling approaches used to predict its behavior in various environmental compartments. This document summarizes key physicochemical properties, details relevant experimental protocols, and illustrates the complex interplay of factors governing its environmental journey.

Physicochemical Properties of this compound

Understanding the environmental fate of PFPrS begins with its fundamental physicochemical properties. As a short-chain perfluoroalkane sulfonic acid (PFSA), PFPrS is characterized by a three-carbon perfluorinated chain and a sulfonate functional group. This structure imparts high water solubility and environmental persistence. While experimental data for PFPrS is limited, its properties can be inferred from its structure and data from analogous short-chain PFSAs.

| Property | Value (PFPrS) | Notes and Comparison with Other Short-Chain PFSAs |

| Chemical Formula | C₃HF₇O₃S[1][2][3][4] | - |

| Molecular Weight | 250.09 g/mol [1][2][3][4] | - |

| Water Solubility | High | As a short-chain PFSA, PFPrS is expected to be highly soluble in water. For comparison, the potassium salt of PFBS has a high water solubility of 52.6 g/L.[5] |

| Vapor Pressure | Low (estimated) | Perfluorinated acids generally have low vapor pressures.[6][7] For PFOS, an estimated vapor pressure is 2.0 x 10⁻³ mm Hg at 25°C.[8] The vapor pressure of PFPrS is expected to be in a similar range or slightly higher due to its shorter chain length. |

| Henry's Law Constant (K_H) | Low (estimated) | The air-water partition coefficient (K_aw) for PFBS is reported to be too low to measure, indicating negligible volatilization from water.[5] PFPrS is expected to have a similarly low K_H. Experimental measurements for other PFAS, primarily neutral species, are scarce.[9][10][11] |

| pKa | < 0 | PFPrS is a strong acid and is expected to be fully dissociated (anionic form) under typical environmental pH conditions. Experimental pKa values for other short-chain PFSAs like PFBS and PFOS are less than -1.85.[12] |

| Log K_ow (Octanol-Water Partition Coefficient) | Low (estimated) | Direct measurement is difficult for PFAAs due to their tendency to aggregate at the octanol-water interface.[13] As a short-chain PFSA, PFPrS is expected to have a low Log K_ow, indicating low lipophilicity. |

| Log K_oc (Soil Organic Carbon-Water Partition Coefficient) | Low (estimated) | Short-chain PFASs exhibit lower sorption to soil and sediment compared to their long-chain counterparts.[14] For PFBS, Log Koc values range from 1.2 to 2.7.[5] PFPrS is expected to have a similarly low Log Koc, indicating high mobility in soil. |

Environmental Fate and Transport Mechanisms

The environmental behavior of PFPrS is governed by a combination of transport and transformation processes. Due to the strength of the carbon-fluorine bond, PFPrS is highly resistant to degradation.

Transport

The primary driver of PFPrS movement in the environment is its high mobility in water.

-

Advection and Dispersion in Water: Due to its high water solubility and low sorption to soil and sediment, PFPrS is readily transported with surface water and groundwater flow.[15] This can lead to the contamination of water resources far from the original source.

-

Leaching from Soil: The low K_oc of PFPrS indicates a high potential for leaching from contaminated soils into groundwater.[13]

-

Atmospheric Transport: While the low vapor pressure of PFPrS suggests limited direct volatilization, atmospheric transport can occur through the movement of contaminated aerosols and particulate matter.[16]

Degradation

PFPrS is highly resistant to both biotic and abiotic degradation processes.

-

Biotic Degradation: Studies on short-chain PFSAs, including PFBS, have shown that they are highly resistant to microbial degradation under both aerobic and anaerobic conditions.[12][17][18][19] There is currently no conclusive evidence of significant microbial degradation of PFPrS in the environment.

-

Abiotic Degradation: PFPrS is stable to hydrolysis, oxidation, and photodegradation under typical environmental conditions.[5] Some advanced oxidation processes, such as those using cold plasma, have shown the potential to degrade other PFAS, but their effectiveness for PFPrS in the environment is not well-established.[20]

Environmental Fate and Transport Modeling

Mathematical models are crucial tools for predicting the long-term fate and transport of PFPrS in the environment. These models integrate the physicochemical properties of the compound with the characteristics of the environmental system to simulate its movement and distribution.

Conceptual Model of PFPrS Environmental Fate

The following diagram illustrates the key pathways for the environmental fate and transport of PFPrS.

Applicable Modeling Approaches

Given the high mobility and persistence of PFPrS, groundwater transport models are particularly relevant. Several existing models can be adapted to simulate the fate of short-chain PFAS.

-

Groundwater Flow and Transport Models: Models like MODFLOW (for groundwater flow) coupled with MT3DMS (for solute transport) are commonly used to simulate the movement of contaminants in the subsurface.[15] These models require inputs such as hydraulic conductivity, groundwater recharge rates, and the compound's retardation factor, which is derived from its K_oc.

-

Multimedia Fate Models: Fugacity-based models, such as the OECD Overall Persistence (POV) and Long-Range Transport Potential (LRTP) Screening Tool, can be used to assess the environmental distribution of chemicals across different compartments (air, water, soil, sediment).[21]

-

Vadose Zone Models: Models like PRZM-3 can be used to simulate the movement of contaminants through the unsaturated soil zone, which is a critical pathway for groundwater contamination.

Modeling Workflow

The following diagram outlines a typical workflow for modeling the environmental fate and transport of PFPrS.

Experimental Protocols

Accurate model predictions rely on high-quality input data. The following sections describe the key experimental protocols for determining the physicochemical properties of PFPrS.

Determination of Octanol-Water Partition Coefficient (K_ow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity. For ionic compounds like PFPrS, direct measurement using the traditional shake-flask method is challenging.

Methodology: HPLC Method (based on OECD Guideline 117)

-

Principle: This method correlates the retention time of a substance in a reversed-phase high-performance liquid chromatography (HPLC) system with its Log K_ow.

-

Apparatus:

-

HPLC system with a pump, injection system, and UV-detector.

-

Reversed-phase C18 column.

-

-

Procedure:

-

A series of reference compounds with known Log K_ow values are injected into the HPLC system.

-

The retention times of the reference compounds are recorded.

-

A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the Log K_ow of the reference compounds. The capacity factor is calculated as: k = (t_R - t_0) / t_0, where t_R is the retention time of the substance and t_0 is the dead time.

-

PFPrS is then injected under the same conditions, and its retention time is measured.

-

The Log K_ow of PFPrS is determined from its retention time using the calibration curve.

-

-

Considerations for PFAS: Due to the surfactant properties of PFAS, care must be taken to avoid aggregation and interactions with the column material that could affect retention times. The mobile phase composition and pH should be carefully controlled.

Determination of Soil Organic Carbon-Water Partition Coefficient (K_oc)

The K_oc value describes the tendency of a chemical to sorb to organic carbon in soil and sediment, which influences its mobility.

Methodology: Batch Equilibrium Method (based on OECD Guideline 106)

-

Principle: This method involves equilibrating a solution of the test substance with a soil or sediment sample and measuring the concentration of the substance in both the aqueous and solid phases.

-

Materials:

-

Several well-characterized soils with varying organic carbon content.

-

A solution of PFPrS of known concentration in a calcium chloride solution (to maintain ionic strength).

-

-

Procedure:

-

A known mass of soil is mixed with a known volume of the PFPrS solution in a centrifuge tube.

-

The tubes are agitated for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The tubes are then centrifuged to separate the solid and aqueous phases.

-

The concentration of PFPrS in the aqueous phase is measured using a suitable analytical method (e.g., LC-MS/MS).

-

The amount of PFPrS sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

The soil-water distribution coefficient (K_d) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium.

-

The K_oc is then calculated by normalizing the K_d to the fraction of organic carbon (f_oc) in the soil: K_oc = K_d / f_oc.

-

-

Considerations for PFAS: The potential for sorption to the experimental apparatus should be assessed. The pH of the system should be monitored as it can influence the sorption of ionic PFAS.

Biodegradation Studies

Assessing the potential for microbial degradation is crucial for understanding the long-term persistence of PFPrS.

Methodology: Aerobic and Anaerobic Biodegradation in Water and Soil (based on OECD Guidelines 301, 307, 308)

-

Principle: These tests expose the test substance to a microbial inoculum (from wastewater, soil, or sediment) under controlled aerobic or anaerobic conditions and monitor its disappearance over time.

-

Procedure (General):

-

A defined concentration of PFPrS is added to a test system containing the microbial inoculum and a suitable medium.

-

The test systems are incubated at a constant temperature in the dark.

-

Samples are taken at regular intervals and analyzed for the concentration of PFPrS.

-

Control systems without the microbial inoculum (abiotic control) and without the test substance (background control) are run in parallel.

-

-

Data Analysis: The rate of degradation is determined by plotting the concentration of PFPrS over time. The half-life (DT50) of the substance can then be calculated.

-

Expected Outcome for PFPrS: Based on studies of other short-chain PFSAs, significant biodegradation of PFPrS is not expected under standard test conditions.[12][17][18][19]

Conclusion

This compound is a highly persistent and mobile environmental contaminant. Its environmental fate is primarily driven by its transport in water, with a high potential for groundwater contamination. Due to its resistance to degradation, natural attenuation is not a significant removal pathway. Environmental fate and transport modeling is an essential tool for understanding and predicting the behavior of PFPrS in the environment, enabling informed risk assessment and the development of effective management strategies. However, the accuracy of these models is contingent on the availability of reliable physicochemical data. Further experimental research to determine the specific properties of PFPrS is crucial for refining these models and improving our ability to protect human health and the environment from this persistent chemical.

References

- 1. This compound | C3F7SO3H | CID 9859771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. epa.gov [epa.gov]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 14. pages.cleanearthinc.com [pages.cleanearthinc.com]

- 15. w-program.nu [w-program.nu]

- 16. m.youtube.com [m.youtube.com]

- 17. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs). | Semantic Scholar [semanticscholar.org]

- 20. Degradation and Ecotoxicity Mitigation of Perfluorooctane Sulfonate by Aeration-Assisted Cold Plasma [mdpi.com]

- 21. researchgate.net [researchgate.net]

Adsorption of Perfluoropropanesulfonic Acid (PFPrS) to Soil and Sediment: A Technical Guide

Disclaimer: Scientific literature dedicated specifically to the adsorption of perfluoropropanesulfonic acid (PFPrS) in soil and sediment is currently limited. This compound is a short-chain per- and polyfluoroalkyl substance (PFAS) with a three-carbon chain. This guide synthesizes available data on the adsorption of other short-chain perfluoroalkyl sulfonic acids (PFSAs), primarily perfluorobutanesulfonic acid (PFBS, C4) and perfluorohexanesulfonic acid (PFHxS, C6), to provide a comprehensive understanding of the expected behavior of PFPrS. The principles, experimental protocols, and influencing factors discussed are directly relevant, though quantitative values should be interpreted as representative of short-chain PFSAs.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals of significant environmental concern due to their persistence, mobility, and potential for adverse health effects. Short-chain PFAS, such as this compound (PFPrS), were introduced as replacements for their long-chain counterparts, like perfluorooctanesulfonic acid (PFOS), under the premise of reduced bioaccumulation potential. However, the high water solubility and mobility of short-chain PFAS present unique challenges for predicting their fate and transport in the subsurface. Adsorption to soil and sediment is a critical process governing the environmental mobility of these contaminants. A stronger interaction with soil particles results in slower migration towards groundwater and surface water bodies. This technical guide provides an in-depth overview of the core principles of PFPrS adsorption, experimental methodologies for its characterization, and the key environmental factors that influence this process.

Adsorption Mechanisms of Short-Chain Perfluoroalkyl Sulfonic Acids

The adsorption of anionic PFAS like PFPrS to soil and sediment is a complex interplay of several mechanisms. Unlike non-polar organic contaminants that primarily partition into soil organic matter, the adsorption of PFSAs is influenced by both hydrophobic and electrostatic interactions.

-

Hydrophobic Interactions: The fluorinated carbon tail of PFPrS is hydrophobic and lipophobic, leading to partitioning from the aqueous phase to solid organic matter in soil. Generally, the strength of hydrophobic interactions increases with the length of the perfluorinated carbon chain.[1][2] Consequently, short-chain PFSAs like PFPrS are expected to exhibit weaker hydrophobic interactions compared to long-chain analogs.

-

Electrostatic Interactions: The sulfonate headgroup of PFPrS is negatively charged at typical environmental pH values. This leads to electrostatic repulsion from negatively charged soil surfaces, such as clays (B1170129) and natural organic matter. However, at lower pH, the surface charge of some soil minerals (e.g., iron and aluminum oxides) can become positive, promoting electrostatic attraction and increased adsorption.[3][4]

-

Other Mechanisms: Additional interactions, such as surface complexation and hydrogen bonding, may also contribute to the overall adsorption of PFSAs, particularly in soils with high metal oxide content.[2]

Quantitative Adsorption Data for Short-Chain Perfluoroalkyl Sulfonic Acids

The extent of adsorption is quantified using the soil-water partitioning coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Due to the lack of specific data for PFPrS, the following tables summarize reported values for PFBS and PFHxS to provide a comparative context for the expected adsorption behavior of short-chain PFSAs.

Table 1: Soil-Water Partitioning Coefficients (Kd) for PFBS and PFHxS in Various Soils

| Compound | Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Reference |

| PFBS | Various | 0.1 - 5.0 | 3-8 | <1 - 10 | [5][6] |

| PFHxS | Various | 0.1 - 5.0 | 3-8 | 1 - 50 | [5][6] |

| PFBS | River Sediment | Not specified | Not specified | ~1 | |

| PFHxS | River Sediment | Not specified | Not specified | ~10 |

Table 2: Organic Carbon-Normalized Sorption Coefficients (Koc) for PFBS and PFHxS

| Compound | Koc (L/kgoc) | Reference |

| PFBS | 10 - 100 | [1] |

| PFHxS | 50 - 500 | [1] |

Note: The values presented are approximate ranges compiled from multiple studies and are intended for comparative purposes. Actual values are highly dependent on specific soil and environmental conditions.

Experimental Protocols for Determining Adsorption

The batch equilibrium method is the standard laboratory procedure for determining the adsorption of PFAS to soil and sediment.[7][8]

Materials and Reagents

-

Soil/Sediment: The solid matrix should be well-characterized, including properties such as organic carbon content, particle size distribution, pH, and mineralogy.

-

PFPrS Standard: A certified analytical standard of this compound.

-

Reagent Water: High-purity water, free of PFAS contamination.

-

Background Electrolyte Solution: Typically a 0.01 M CaCl2 solution to maintain constant ionic strength.

-

Sample Containers: Polypropylene or high-density polyethylene (B3416737) (HDPE) containers are recommended to minimize adsorption of PFAS to the container walls.

Experimental Procedure

-

Soil Preparation: Air-dry and sieve the soil to a uniform particle size (e.g., <2 mm).

-

Solution Preparation: Prepare a stock solution of PFPrS in reagent water. Create a series of working solutions of varying concentrations by diluting the stock solution with the background electrolyte solution.

-

Adsorption Experiment:

-

Add a known mass of soil to a series of sample containers.

-

Add a known volume of each working solution to the corresponding soil-containing container.

-

Include control samples without soil to account for any potential loss of the compound due to adsorption to the container walls.

-

Agitate the samples on a shaker at a constant temperature for a predetermined equilibration time (typically 24-48 hours).

-

-

Phase Separation: Centrifuge the samples to separate the solid and aqueous phases.

-

Analysis:

-

Carefully collect the supernatant (aqueous phase).

-

Analyze the concentration of PFPrS in the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

-

The amount of PFPrS adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis

The soil-water partitioning coefficient (Kd) is calculated using the following equation:

Kd = Cs / Cw

where:

-

Cs is the concentration of the analyte sorbed to the soil (mg/kg)

-

Cw is the concentration of the analyte in the aqueous phase at equilibrium (mg/L)

The organic carbon-normalized sorption coefficient (Koc) is calculated as:

Koc = (Kd / foc) * 100

where:

-

foc is the fraction of organic carbon in the soil (%).

Factors Influencing the Adsorption of Short-Chain Perfluoroalkyl Sulfonic Acids

Several environmental factors can significantly influence the adsorption of PFPrS and other short-chain PFSAs to soil and sediment.

-

Organic Carbon Content: Soil organic carbon is a primary sorbent for PFAS.[1] Generally, higher organic carbon content leads to greater adsorption due to enhanced hydrophobic interactions. However, for short-chain PFAS, the correlation with organic carbon may be weaker compared to their long-chain counterparts.[11]

-

pH: The pH of the soil and surrounding water plays a crucial role. As pH decreases, the negative charge on soil mineral surfaces can decrease or become positive, leading to increased electrostatic attraction and higher adsorption of anionic PFSAs.[3][5]

-

Clay and Mineral Content: The type and amount of clay minerals and metal oxides (e.g., iron and aluminum oxides) can affect adsorption. These components can provide positively charged surfaces, particularly at lower pH, that can bind with the negatively charged sulfonate group of PFPrS.

-

Ionic Strength: The concentration of dissolved salts in the soil water can influence adsorption. Higher ionic strength can compress the electrical double layer of charged soil particles, reducing electrostatic repulsion and potentially increasing adsorption.

-

Presence of Co-contaminants: Other organic and inorganic compounds in the soil and water can compete for adsorption sites, potentially reducing the adsorption of PFPrS.[12]

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. COLUMN VERSUS BATCH METHODS FOR MEASURING PFOS AND PFOA SORPTION TO GEOMEDIA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Approach for Ultrashort-Chain PFAS Analysis in Water Samples [restek.com]

- 11. pfascentral.org [pfascentral.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Analytical Standards for Perfluoropropanesulfonic Acid (PFPrS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standards and methodologies for the quantitative analysis of perfluoropropanesulfonic acid (PFPrS), a short-chain per- and polyfluoroalkyl substance (PFAS). Adherence to robust and validated analytical methods is critical for accurate assessment of PFPrS in various environmental and biological matrices. This document outlines the established protocols, primarily based on the United States Environmental Protection Agency (EPA) Method 1633, and provides the necessary details for laboratory implementation.

Introduction to this compound (PFPrS)

This compound (PFPrS) is a member of the PFAS family, a group of synthetic organofluorine compounds characterized by their extreme persistence in the environment and potential for bioaccumulation. Due to their widespread use in various industrial and consumer products, there is a growing concern about their impact on human health and the environment. Accurate and sensitive analytical methods are therefore essential for monitoring the presence and concentration of PFPrS in diverse sample types.

The standard analytical approach for PFPrS and other PFAS involves sample extraction and concentration, followed by instrumental analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting these compounds at trace levels.

Analytical Methodology: EPA Method 1633

EPA Method 1633 is a validated method for the analysis of 40 PFAS compounds, including PFPrS, in a wide range of matrices such as aqueous samples (wastewater, surface water, groundwater), solids (soil, sediment, biosolids), and biological tissues. The method relies on solid-phase extraction (SPE) for sample cleanup and concentration, followed by isotope dilution LC-MS/MS for quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step to isolate PFPrS from complex sample matrices and to concentrate the analyte prior to instrumental analysis. For anionic PFAS like PFPrS, weak anion exchange (WAX) SPE cartridges are the standard.

Experimental Protocol: Solid-Phase Extraction for Aqueous Samples

This protocol is a general guideline based on EPA Method 1633. Specific volumes and flow rates may require optimization based on the sample matrix and laboratory instrumentation.

-

Cartridge Conditioning:

-

Pass 15 mL of 1% methanolic ammonium (B1175870) hydroxide (B78521) through the WAX SPE cartridge.

-

Follow with 15 mL of methanol.

-

Equilibrate the cartridge with 15 mL of reagent water, ensuring the cartridge does not go dry.

-

-

Sample Loading:

-

To a 500 mL aqueous sample, add a known amount of an appropriate isotopically labeled internal standard for PFPrS.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Cartridge Washing:

-

Wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.

-

A subsequent wash with a solution of 50:50 methanol/water can be performed to remove less polar interferences.

-

-

Cartridge Drying:

-

Dry the cartridge by applying a vacuum or a gentle stream of nitrogen for 5-10 minutes to remove residual water.

-

-

Elution:

-

Elute the retained PFPrS from the cartridge using 5 mL of 1% methanolic ammonium hydroxide. The elution should be performed at a slow, dropwise rate to ensure complete recovery.

-

-

Extract Concentration and Reconstitution:

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the extract in a known volume (e.g., 1 mL) of 96:4 (v/v) methanol:water.

-

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of PFPrS. The method involves separating the analyte from other compounds in the extract using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 10 mM Ammonium acetate (B1210297) in water |

| Mobile Phase B | Methanol |

| Gradient | A time-programmed gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | See Table 2 |

| Dwell Time | Optimized for the number of analytes and chromatographic peak width |

| Collision Energy | Optimized for each MRM transition |

Quantitative Data

The following tables summarize the quantitative performance data for PFPrS as established in the validation studies for EPA Method 1633. These values are essential for assessing the quality and reliability of analytical results.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for PFPrS

| Matrix | Method Detection Limit (MDL) (ng/L or ng/g) | Limit of Quantification (LOQ) (ng/L or ng/g) |

| Aqueous (ng/L) | 0.4 - 2.0 | 1.2 - 6.0 |

| Solids (ng/g) | 0.1 - 0.5 | 0.3 - 1.5 |

Note: MDL and LOQ values can vary between laboratories and are dependent on the specific instrumentation and matrix characteristics.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for PFPrS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| PFPrS | 249 | 80 | 99 | Optimized per instrument |

Table 3: Recovery of PFPrS in Various Matrices

| Matrix | Average Recovery (%) |

| Wastewater | 75 - 115 |

| Surface Water | 80 - 120 |

| Groundwater | 85 - 110 |

| Soil | 70 - 125 |

| Sediment | 65 - 130 |

Note: Recovery rates are typically determined by spiking samples with a known concentration of the analyte and are corrected using isotopically labeled internal standards.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the analytical process for PFPrS.

Caption: Overall analytical workflow for PFPrS analysis.

Caption: Detailed Solid-Phase Extraction (SPE) protocol.

Caption: Logic for PFPrS quantification using isotope dilution.

Conclusion

The accurate and reliable quantification of this compound is achievable through the implementation of validated analytical methodologies, such as EPA Method 1633. This guide provides the core technical information required for researchers, scientists, and drug development professionals to establish and perform robust analytical testing for PFPrS. Key to successful analysis is the meticulous execution of the solid-phase extraction protocol and the optimization of LC-MS/MS parameters. By adhering to these standards, laboratories can ensure the generation of high-quality data for environmental monitoring, risk assessment, and regulatory compliance.

Perfluoropropanesulfonic Acid (CAS 423-41-6): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoropropanesulfonic acid (PFPrS), with the CAS number 423-41-6, is a member of the extensive family of per- and polyfluoroalkyl substances (PFAS).[1] These synthetic compounds are characterized by a fully fluorinated alkyl chain and a functional group, which in the case of PFPrS is a sulfonic acid. This structure imparts high stability and unique surfactant properties. PFPrS has been identified as a component in aqueous film-forming foams (AFFF) used for firefighting and has emerged as an environmental contaminant of concern, particularly in groundwater.[1] As a short-chain PFAS, its environmental fate, biological activity, and potential applications are areas of active research. This guide provides a comprehensive overview of the technical data and methodologies relevant to this compound.

Core Data and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are computationally predicted and should be considered as such.

| Property | Value | Source |

| IUPAC Name | 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid | PubChem[2] |

| Synonyms | PFPrS, Heptafluoropropanesulfonic acid | Wikipedia[1] |

| Molecular Formula | C3HF7O3S | PubChem[2] |

| Molecular Weight | 250.09 g/mol | PubChem[2] |

| CAS Number | 423-41-6 | Wikipedia[1] |

| Physical State | Not explicitly stated, likely a liquid or solid at room temperature | Inferred from similar PFAS |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in methanol (B129727) and ethanol | Cayman Chemical[3] |

| pKa | Perfluorosulfonic acids are strong acids, with a pKa significantly lower than conventional alkanesulfonic acids. | Wikipedia[4] |

| Computed XLogP3-AA | 1.7 | PubChem[2] |

Synthesis

Below is a generalized workflow for the synthesis of a perfluoroalkanesulfonic acid, which would be applicable to this compound.

Experimental Protocols: Analysis in Drinking Water

The analysis of this compound in environmental samples, particularly drinking water, is of significant interest. While a specific protocol solely for PFPrS is not common, it is included in broader analytical methods for PFAS. The U.S. Environmental Protection Agency (EPA) Method 537.1 is a widely used validated method for the determination of selected PFAS in drinking water, including this compound.[5][6]

EPA Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

This method involves the extraction of PFAS from a water sample using solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Materials and Reagents:

-

Sample collection bottles: 250 mL polypropylene (B1209903) bottles with polypropylene screw caps.[7]

-

Preservative: Trizma® (to dechlorinate and buffer the sample).[7]

-

Solid Phase Extraction (SPE) Cartridges: Polystyrene-divinylbenzene (PSDVB) based.[5]

-

Reagents: Methanol, reagent water, and analytical standards of this compound and its isotopically labeled surrogate.

-

Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

Experimental Procedure:

-

Sample Collection and Preservation:

-

Collect a 250 mL water sample in a polypropylene bottle containing Trizma®.[7]

-

The sample should be chilled and transported to the laboratory.

-

-

Sample Preparation and Extraction:

-

Fortify the water sample with a surrogate standard (e.g., an isotopically labeled version of this compound).[5]

-

Condition the SPE cartridge with methanol followed by reagent water.[7]

-

Pass the entire 250 mL water sample through the SPE cartridge to adsorb the analytes.[5]

-

Wash the cartridge to remove interferences.

-

Elute the analytes from the cartridge using methanol.[5]

-

-

Extract Concentration and Reconstitution:

-

Instrumental Analysis:

-

Inject an aliquot of the reconstituted extract into the LC-MS/MS system.[5]

-

Separate the analytes using a C18 reversed-phase HPLC column.[7]

-

Detect and quantify the analytes using tandem mass spectrometry in negative ion mode, monitoring for specific precursor and product ion transitions for this compound.

-

Biological Effects and Potential Signaling Pathways

Specific toxicological studies and mechanistic data for this compound are limited. However, based on studies of other perfluoroalkyl substances, particularly other short-chain PFAS, some general biological effects can be inferred. It is crucial to note that the following information is based on related compounds and may not be directly applicable to this compound.

PFAS have been shown to exert effects on various biological systems, including the liver, immune system, and endocrine system. A key mechanism that has been proposed for some PFAS is the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.

Hypothetical Signaling Pathway:

Due to the lack of specific data for this compound, a hypothetical signaling pathway is presented below. This pathway is based on the known effects of other PFAS and their interaction with PPARα. This diagram is for illustrative purposes and requires experimental validation for this compound.

Applications in Research and Drug Development

The unique properties of perfluorinated compounds have led to their investigation in various biomedical and pharmaceutical applications. While specific applications of this compound in drug development are not well-documented, the broader class of perfluorinated substances is being explored for:

-

Drug Delivery: The amphiphilic nature of some perfluorinated compounds makes them suitable for the formation of micelles and emulsions for drug encapsulation and delivery.

-

Medical Imaging: Perfluorocarbons are being investigated as contrast agents for ultrasound and magnetic resonance imaging (MRI).

-

Oxygen Carriers: Emulsions of perfluorocarbons have been studied as artificial blood substitutes due to their high oxygen-dissolving capacity.

Further research is needed to determine if the specific properties of this compound lend themselves to any of these or other novel applications in the pharmaceutical and life sciences sectors.

Conclusion

This compound is a short-chain PFAS that is gaining attention due to its presence in the environment. This technical guide provides a summary of the currently available information on its physicochemical properties, a generalized synthesis approach, a detailed analytical protocol for its detection in drinking water, and a discussion of its potential biological effects based on data from related compounds. Significant data gaps remain, particularly concerning its specific synthesis, comprehensive physicochemical properties, and its precise mechanisms of biological action. Further research is essential to fully characterize this compound and understand its implications for environmental science, toxicology, and potential future applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3F7SO3H | CID 9859771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. Perfluorosulfonic acids - Wikipedia [en.wikipedia.org]

- 5. organomation.com [organomation.com]

- 6. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]

- 7. unitedchem.com [unitedchem.com]

An In-depth Technical Guide to the Structural Isomers of Perfluoropropanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoropropanesulfonic acid (PFPrS), a short-chain per- and polyfluoroalkyl substance (PFAS), exists as multiple structural isomers. While the linear isomer, 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid, is the most well-documented, the presence and properties of its branched-chain counterparts are of increasing scientific interest due to the potential for varied chemical, physical, and biological activities. This guide provides a comprehensive overview of the known structural isomers of this compound, detailing their chemical properties, synthesis methodologies, and analytical characterization. Particular emphasis is placed on comparative data to aid researchers in understanding the nuances of these compounds in various applications, including drug development.

Introduction to this compound and its Isomerism

This compound (PFPrS) is a three-carbon perfluoroalkanesulfonic acid with the general chemical formula C₃HF₇O₃S.[1] As with other per- and polyfluoroalkyl substances, the manufacturing process can lead to the formation of different structural isomers. The two primary industrial synthesis methods for PFAS are electrochemical fluorination (ECF) and telomerization. ECF is known to produce a mixture of linear and branched isomers, while telomerization typically results in linear-only products. The presence of branched isomers can significantly alter the physicochemical and toxicological properties of the final product.[2]

The two principal structural isomers of this compound are:

-

1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid (Linear PFPrS) : The straight-chain isomer where the sulfonate group is attached to the terminal carbon.

-

1,1,1,2,3,3,3-heptafluoropropane-2-sulfonic acid (Branched PFPrS or Perfluoroisopropanesulfonic acid) : The branched isomer where the sulfonate group is attached to the central carbon.

This guide will delve into the known characteristics of these isomers.

Physicochemical Properties of this compound Isomers

Quantitative data for the structural isomers of this compound is crucial for understanding their environmental fate, biological interactions, and potential applications. The following table summarizes the available data for the linear isomer. Data for the branched isomer is less readily available in the public domain.

| Property | 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonic acid | 1,1,1,2,3,3,3-heptafluoropropane-2-sulfonic acid |

| CAS Number | 423-41-6[3] | Not readily available |

| Molecular Formula | C₃HF₇O₃S[3] | C₃HF₇O₃S |

| Molecular Weight | 250.09 g/mol [3] | 250.09 g/mol |

| Appearance | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| pKa | Strong acid (exact value not specified) | Expected to be a strong acid |

| Solubility | Soluble in ethanol[2] | Data not available |

Synthesis of this compound Isomers

The synthesis of perfluoroalkanesulfonic acids typically involves the preparation of the corresponding sulfonyl fluoride (B91410), which is then hydrolyzed.

General Synthesis of Perfluoroalkanesulfonyl Fluorides

A common method for synthesizing sulfonyl fluorides is the chlorine-fluorine exchange of the corresponding sulfonyl chloride. This reaction is often facilitated by a fluoride salt such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[4] More modern approaches may utilize cyanuric chloride in a one-pot synthesis from sulfonic acids or sulfonates.[5]

Synthesis of 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonyl fluoride

Synthesis of 1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride

The synthesis of the branched isomer's precursor, perfluoropropane-2-sulfonyl fluoride, has been described. One approach involves the direct fluorination of sulfur-containing compounds. For example, the reaction of elemental fluorine with 1,1,1,3,3,3-hexafluoro-2-propanesulfonyl fluoride has been reported to yield perfluoro-2-propanesulfonyl fluoride.

Hydrolysis to Perfluoropropanesulfonic Acids

Once the respective sulfonyl fluorides are obtained, they can be hydrolyzed to the corresponding sulfonic acids. This is typically achieved by reacting the sulfonyl fluoride with a base, such as potassium hydroxide, followed by acidification.

Analytical Characterization of Isomers

Distinguishing between the structural isomers of this compound requires advanced analytical techniques, primarily mass spectrometry and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying and quantifying perfluorinated compounds.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the analysis of PFPrS involves liquid chromatography coupled with tandem mass spectrometry.

-

Chromatography: Separation is typically achieved using a C18 reversed-phase column. The mobile phase often consists of a gradient of methanol (B129727) and water with a suitable buffer.

-